molecular formula C25H44 B12644208 o-(Octadecyl)toluene CAS No. 94135-42-9

o-(Octadecyl)toluene

Cat. No.: B12644208
CAS No.: 94135-42-9
M. Wt: 344.6 g/mol
InChI Key: JJSNBRUUOSMXBN-UHFFFAOYSA-N
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Description

o-(Octadecyl)toluene: is an organic compound characterized by the presence of a long octadecyl chain attached to the ortho position of a toluene molecule. This compound is known for its hydrophobic properties and is often used in various industrial and scientific applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grafting Method: This involves the reaction of commercial silica with octadecylsilane in a slurry system.

    Sol-Gel Method: This method involves the combination of silicon alkoxides, leading to hydrolysis and condensation reactions.

Industrial Production Methods: The industrial production of o-(Octadecyl)toluene typically involves large-scale synthesis using the sol-gel method due to its efficiency in producing high yields and the ability to control the particle size and morphology of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: o-(Octadecyl)toluene can undergo oxidation reactions, particularly at the toluene moiety, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the toluene ring, potentially converting it into a more saturated hydrocarbon.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the toluene ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used under acidic conditions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated derivatives of this compound.

Mechanism of Action

The mechanism of action of o-(Octadecyl)toluene primarily involves its hydrophobic interactions. The long octadecyl chain provides a hydrophobic surface that can interact with various hydrophobic molecules, facilitating their adsorption or separation. This property is particularly useful in chromatography and biosensor applications .

Comparison with Similar Compounds

Uniqueness:

  • o-(Octadecyl)toluene is unique due to its specific attachment of the octadecyl chain to the ortho position of the toluene ring, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

CAS No.

94135-42-9

Molecular Formula

C25H44

Molecular Weight

344.6 g/mol

IUPAC Name

1-methyl-2-octadecylbenzene

InChI

InChI=1S/C25H44/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-23-20-19-21-24(25)2/h19-21,23H,3-18,22H2,1-2H3

InChI Key

JJSNBRUUOSMXBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=CC=C1C

Origin of Product

United States

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